5-Bromophthalide

Overview

Description

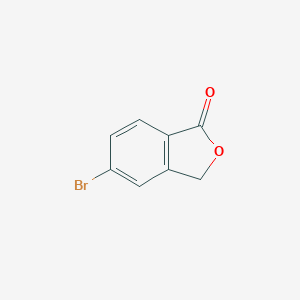

5-Bromophthalide is an organic compound with the molecular formula C8H5BrO2. It is a derivative of phthalide, where a bromine atom is substituted at the fifth position of the benzene ring. This compound is known for its applications as an intermediate in the synthesis of various pharmacologically active substances, including the antidepressant drug citalopram .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-Bromophthalide involves the reduction of 4-bromophthalic anhydride in an organic solvent. This process yields a mixture of this compound and 6-Bromophthalide. The reaction mixture is then acidified, separated into aqueous and organic phases, and this compound is selectively crystallized from the organic phase .

Another method involves the liquid-phase catalytic oxidation of 4-bromo-o-xylene, which also produces this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The reduction of 4-bromophthalic anhydride is favored due to its efficiency and higher yield compared to other methods .

Chemical Reactions Analysis

Reduction of 4-Bromophthalic Anhydride

One efficient method involves the reduction of 4-bromophthalic anhydride using sodium borohydride in an ether solvent such as tetrahydrofuran or ethylene glycol dimethyl ether. The reaction proceeds as follows:

-

Reaction Conditions :

- Temperature: 3-15 °C

- Solvent: Tetrahydrofuran or ethylene glycol dimethyl ether

- Reducing Agent: Sodium borohydride

- Reaction Scheme :

This method selectively produces a mixture enriched in 5-bromophthalide, with purities exceeding 80% after subsequent crystallization steps .

Diazotization and Bromination of Amino Phthalide

Another approach involves the diazotization of amino phthalide followed by bromination using cuprous bromide:

- Reaction Steps :

- Diazotization : Amino phthalide is treated with sodium nitrite in an acidic medium (hydrochloric or sulfuric acid) at low temperatures (0-5 °C).

- Bromination : The diazonium salt is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (30-90 °C).

This method allows for the formation of this compound through a well-defined mechanism, although specific conditions may vary .

Chemical Reactions Involving this compound

This compound can participate in various chemical reactions, expanding its utility in organic synthesis:

Nucleophilic Substitution Reactions

Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions where nucleophiles can replace the bromine atom.

Rearrangement Reactions

Under certain conditions, this compound can rearrange to form different isomers or derivatives, which may have distinct biological activities.

Esterification and Acylation

The carboxylic acid functionality allows for esterification reactions with alcohols, leading to various esters that may be useful in pharmaceutical applications.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate for Antidepressants

5-Bromophthalide serves as a crucial intermediate in the synthesis of citalopram , a widely used antidepressant. The compound is synthesized from 4-bromophthalic anhydride through various chemical reactions, including reduction and selective crystallization processes. This pathway allows for the efficient production of this compound, which can then be transformed into citalopram through established synthetic routes involving further reactions with cyano sources and Grignard reagents .

Synthesis Processes

The synthesis of this compound can be achieved through several methods:

- Reduction of 4-bromophthalic Anhydride : This method involves the reduction of 4-bromophthalic anhydride in an organic solvent, yielding a mixture from which this compound can be selectively crystallized .

- Nitration and Reduction Techniques : Another approach involves nitration followed by nitro reduction and diazotization-bromination reactions using phthalic imidine as a starting material. This method has shown yields above 48% .

Agrochemical Applications

This compound is also utilized in the agrochemical sector. Its properties as an organic intermediate make it suitable for developing various agricultural chemicals, including herbicides and pesticides. The compound's ability to undergo further chemical transformations enhances its utility in creating effective agrochemical products .

Dye Manufacturing

In addition to its pharmaceutical and agrochemical uses, this compound finds applications in the dye industry. It serves as a precursor for synthesizing various dyes and pigments due to its reactive bromine atom, which can participate in substitution reactions to form colored compounds .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for citalopram | Key role in antidepressant synthesis |

| Agrochemicals | Development of herbicides and pesticides | Important organic intermediate |

| Dye Manufacturing | Precursor for dyes and pigments | Involves bromination reactions |

Case Studies

- Citalopram Synthesis : A study detailed the efficient conversion of this compound into citalopram using a multi-step synthetic approach involving Grignard reagents. This method highlighted the compound's significance in producing effective antidepressants .

- Agrochemical Development : Research demonstrated the application of this compound in synthesizing novel herbicides, showcasing its versatility beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Bromophthalide is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, in the synthesis of citalopram, this compound undergoes several chemical transformations to form the final active drug. The molecular targets and pathways involved depend on the specific compound synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

4-Bromophthalide: Similar structure but with the bromine atom at the fourth position.

6-Bromophthalide: Similar structure but with the bromine atom at the sixth position.

Phthalide: The parent compound without the bromine substitution.

Uniqueness

5-Bromophthalide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of citalopram highlights its importance in medicinal chemistry .

Biological Activity

5-Bromophthalide, a compound with the chemical formula C₈H₅BrO₂, is a derivative of phthalide and has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by data tables and relevant case studies.

- Molecular Weight : 213.03 g/mol

- Melting Point : 162–166 °C

- CAS Number : 64169-34-2

This compound is often utilized in organic synthesis and has been studied for its role as an intermediate in various pharmaceutical compounds, including the drug roxadustat .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Properties : Several studies have reported the cytotoxic effects of this compound on cancer cell lines. It has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. For instance, a study revealed that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines .

- Anti-inflammatory Effects : this compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in inflammation and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation .

- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Data Table: Biological Activities of this compound

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers at Amrita School of Pharmacy highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggested that it could serve as a potential candidate for developing new antibiotics . -

Cytotoxicity in Cancer Cells :

In another investigation, this compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell proliferation rates, with IC50 values indicating potent cytotoxicity at lower concentrations . -

Anti-inflammatory Mechanism :

A recent study demonstrated that this compound effectively reduced inflammation markers in a rat model of arthritis. The compound significantly lowered levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromophthalide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination of phthalide derivatives. A flow reactor setup (e.g., Vapourtec R series with UV150 photochemical reactor) using acetonitrile as a solvent and N-bromosuccinimide (NBS) as a brominating agent has achieved an 87% yield under optimized conditions . Key parameters include UV light intensity (medium-pressure mercury lamp), reactor residence time, and molar ratios of reactants. For reproducibility, ensure precise temperature control (e.g., 25°C) and pre-purify starting materials to avoid side reactions. Validate yields via HPLC or GC-MS with internal standards.

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Use - and -NMR to confirm bromine substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.0 ppm) .

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>95% by area normalization) .

- Elemental Analysis : Verify stoichiometry (CHBrO) and compare with theoretical values (C: 44.6%, H: 2.3%, Br: 37.1%) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer: this compound is sensitive to light and moisture. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Conduct accelerated stability studies:

- Thermal Stability : Monitor degradation via TGA/DSC (decomposition onset ~160°C) .

- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 40°C for 48 hours; quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in bromination pathways of phthalide derivatives?

Methodological Answer: Use isotopic labeling (e.g., ) and computational modeling (DFT calculations) to differentiate between radical-mediated vs. electrophilic bromination mechanisms . For experimental validation:

- Kinetic Profiling : Compare rate constants under varying NBS concentrations and light intensities.

- Trapping Experiments : Add radical scavengers (TEMPO) to isolate intermediates via ESR spectroscopy.

Contradictions in literature data (e.g., regioselectivity) may arise from solvent polarity effects or competing pathways; replicate studies in non-polar solvents (e.g., DCM) to isolate variables .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be mitigated?

Methodological Answer: Common impurities include dibrominated byproducts and hydrolyzed phthalic acid derivatives. Mitigation strategies:

- High-Resolution MS : Use Q-TOF or Orbitrap systems to identify impurities at <0.1% levels.

- Derivatization : Convert hydrolyzed products to volatile esters (e.g., methyl phthalate) for GC-MS analysis .

- Statistical Tools : Apply principal component analysis (PCA) to batch data for outlier detection .

Q. How can this compound serve as a precursor for bioactive molecules in drug discovery?

Methodological Answer: Functionalize the phthalide core via cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to create libraries for screening. Example workflow:

Pd-Catalyzed Coupling : Optimize conditions (Pd(PPh), KCO, DMF/HO) to introduce substituents at the bromine site .

Biological Assays : Test derivatives for anti-inflammatory or neuroprotective activity using cell-based models (e.g., LPS-induced TNF-α inhibition in macrophages).

SAR Analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity using multivariate regression .

Properties

IUPAC Name |

5-bromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSPXLCLQIZFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345267 | |

| Record name | 5-Bromophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-34-2 | |

| Record name | 5-Bromophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(3H)-Isobenzofuranone, 5-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.